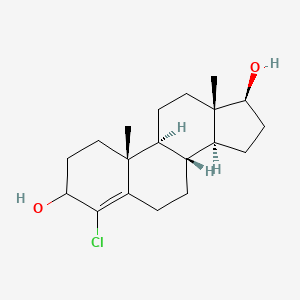

Dutasteride β-Dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

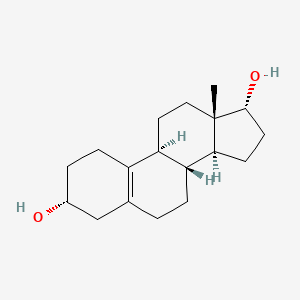

Dutasteride β-Dimer, also known as N-[2,5-Bis (Trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17β-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide , is a derivative of Dutasteride . Dutasteride is a medication primarily used to treat the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer .

Molecular Structure Analysis

Dutasteride β-Dimer has a molecular formula of C46H55F6N3O4 . The molecular weight is 828 g/mol . Dutasteride, the parent compound, has a molecular formula of C27H30F6N2O2 and a molar mass of 528.539 g·mol−1 .Applications De Recherche Scientifique

Treatment of Benign Prostatic Hyperplasia

Dutasteride is a selective, potent, competitive, and irreversible inhibitor of both type-1 and type-2 5α-reductase (5AR) commonly used in the treatment of benign prostatic hyperplasia .

Treatment of Androgenetic Alopecia

Dutasteride is also used in the treatment of androgenetic alopecia .

Pharmacokinetic Interactions with Ketoconazole

The pharmacokinetic interactions of Dutasteride with Ketoconazole, a potent CYP3A inhibitor, have been comprehensively investigated . The study revealed that the pharmacokinetics of Dutasteride and its major active metabolite, 6β-hydroxydutasteride (H-DUT), were significantly altered by the co-administration of Ketoconazole .

Controlled Delivery Using Dissolvable Microarrays

Dutasteride has been evaluated for its potential to be delivered in a controlled/sustained manner when formulated as a microarray . This could provide an alternative and patient-focused drug product .

5. Treatment of Symptomatic Benign Prostatic Hyperplasia Dutasteride is prescribed as a once-daily oral capsule for the treatment of symptomatic benign prostatic hyperplasia .

In Vivo Evaluation of Dutasteride

In vivo studies have been conducted to evaluate the pharmacokinetics of Dutasteride. For instance, a study in mini-pigs showed that simple intradermal administration of a nanomilled Dutasteride suspension was associated with an exposure period of at least 1 month .

Mécanisme D'action

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride β-Dimer is the conversion of testosterone to DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride β-Dimer effectively reduces the levels of DHT in the body . This leads to a decrease in the hormonal stimulation of the prostate gland, thereby reducing its size and alleviating symptoms of benign prostatic hyperplasia (BPH) .

Pharmacokinetics

The pharmacokinetics of Dutasteride β-Dimer involves both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Dutasteride β-Dimer is soluble in organic solvents, such as ethanol, methanol, and polyethylene glycol 400, but it is insoluble in water . The bioavailability and peak exposure to dutasteride are influenced by the formulation of the administered medication .

Result of Action

The primary result of Dutasteride β-Dimer’s action is a significant reduction in the symptoms of BPH in men . By reducing the levels of DHT, Dutasteride β-Dimer decreases the hormonal stimulation of the prostate gland, leading to a reduction in its size . This alleviates symptoms of BPH and reduces the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action of Dutasteride β-Dimer can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and peak exposure . Therefore, the choice of formulation is crucial for obtaining the optimal pharmacokinetic properties of Dutasteride β-Dimer . Furthermore, the presence of other drugs or substances in the body that can interact with 5α-reductase could potentially affect the efficacy and stability of Dutasteride β-Dimer .

Safety and Hazards

Propriétés

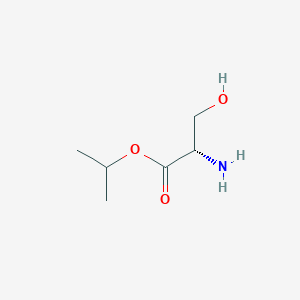

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dutasteride β-Dimer involves the coupling of two molecules of Dutasteride through a linker molecule.", "Starting Materials": [ "Dutasteride", "Linker molecule", "Coupling reagents" ], "Reaction": [ "The linker molecule is first activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Dutasteride is then added to the reaction mixture and allowed to react with the activated linker molecule.", "The reaction mixture is then purified to isolate the Dutasteride β-Dimer product." ] } | |

Numéro CAS |

1648593-70-7 |

Nom du produit |

Dutasteride β-Dimer |

Formule moléculaire |

C₄₆H₅₅F₆N₃O₄ |

Poids moléculaire |

4655634 |

Synonymes |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.